N-(furan-2-ylmethyl)-3-nitrobenzamide
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Overview
Description
N-(furan-2-ylmethyl)-3-nitrobenzamide is an organic compound that belongs to the class of amides It features a furan ring attached to a benzamide structure, with a nitro group positioned on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-3-nitrobenzamide typically involves the reaction of 3-nitrobenzoic acid with furan-2-ylmethanamine. The reaction is usually carried out in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield. This method involves the use of microwave radiation to accelerate the reaction, reducing the reaction time significantly .
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Major Products Formed
Reduction: 3-amino-N-(furan-2-ylmethyl)benzamide.
Substitution: Halogenated derivatives of this compound.
Oxidation: Furan-2-carboxylic acid derivatives.
Scientific Research Applications
N-(furan-2-ylmethyl)-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Materials Science: The compound is explored for its use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used in studies to understand its interactions with various biological molecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-3-nitrobenzamide involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in the proliferation and survival of cancer cells. By binding to the EGFR, the compound prevents the activation of downstream signaling pathways, leading to the inhibition of cancer cell growth and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine: This compound also features a furan ring and is studied for its neurochemical properties and potential as a monoamine oxidase inhibitor.
N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: This compound has a similar furan structure and is investigated for its metal chelation properties and biological activities.
Uniqueness
N-(furan-2-ylmethyl)-3-nitrobenzamide is unique due to the presence of both a nitro group and a furan ring, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c15-12(13-8-11-5-2-6-18-11)9-3-1-4-10(7-9)14(16)17/h1-7H,8H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUFGTGGCIUPEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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